1-Cyclopentene-1-carboxaldehyde

Beschreibung

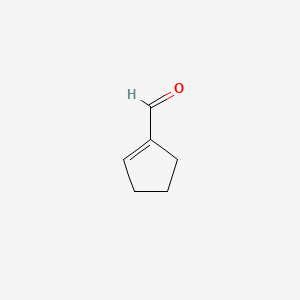

Structure

2D Structure

Eigenschaften

IUPAC Name |

cyclopentene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALDHUZFXJKFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210337 | |

| Record name | 1-Cyclopentene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-65-4 | |

| Record name | 1-Cyclopentene-1-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopent-1-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclopentene 1 Carboxaldehyde

Direct Synthesis Approaches to 1-Cyclopentene-1-carboxaldehyde

Direct synthesis provides efficient pathways to this compound, primarily through the chemical modification of functional groups on a pre-existing cyclopentene (B43876) framework or via molecular rearrangements that form the five-membered ring structure.

Reduction-Based Synthetic Routes to this compound

A prominent strategy for the synthesis of this compound involves the partial reduction of a carboxylic acid derivative, specifically an ester, positioned on the cyclopentene ring. This method preserves the α,β-unsaturation, which is crucial for the compound's reactivity.

Methyl-1-cyclopentene-1-carboxylate Reduction Pathways

The reduction of methyl-1-cyclopentene-1-carboxylate to this compound is effectively achieved using a bulky reducing agent, Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comwikipedia.org This reagent is a strong, electrophilic reducing agent that can selectively reduce esters to aldehydes, preventing further reduction to the primary alcohol if the reaction conditions are carefully controlled. masterorganicchemistry.comadichemistry.com The reaction proceeds via the coordination of the Lewis acidic aluminum atom to the carbonyl oxygen of the ester. This is followed by the transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. adichemistry.com This intermediate does not collapse to the aldehyde until an aqueous workup is performed. adichemistry.com This two-step process of addition and then hydrolysis is key to isolating the aldehyde product. masterorganicchemistry.com DIBAL-H is particularly useful for the reduction of α,β-unsaturated esters as it typically does not affect the carbon-carbon double bond. masterorganicchemistry.com

Minimization of Co-evaporation Losses in Synthetic Procedures for this compound

This compound, like many other low molecular weight aldehydes, is a volatile organic compound (VOC). onepointesolutions.comionscience.comionscience.com This volatility presents a challenge during the workup and purification stages of the synthesis, as significant product loss can occur through evaporation. Several techniques can be employed to minimize these co-evaporation losses.

During the reaction workup, which often involves aqueous washes in a separatory funnel to remove byproducts and unreacted reagents, it is crucial to handle the organic layer with care. libretexts.org Using a saturated solution of sodium chloride (brine) for the final wash can help to decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out". libretexts.org This drives more of the aldehyde into the organic phase.

When removing the solvent from the purified organic layer, using a rotary evaporator is a standard procedure. To minimize the loss of the volatile aldehyde product, the temperature of the water bath should be kept as low as possible while still allowing for efficient solvent removal. Applying a vacuum gradually also helps to control the rate of evaporation. In some cases, for highly volatile compounds, it may be preferable to remove the solvent under a gentle stream of an inert gas, such as nitrogen, at or below room temperature. After solvent removal, the product should be stored in a tightly sealed container at a low temperature to prevent further evaporative losses.

Rearrangement Reactions for Cyclopentene-1-carboxaldehyde Formation

An alternative and elegant approach to constructing the cyclopentene-1-carboxaldehyde framework involves the rearrangement of a larger ring system. These reactions leverage the inherent strain in certain molecular architectures to drive the formation of the more stable five-membered ring.

Ring Contraction of 2,3-Epoxycyclohexanols to Cyclopentene-1-carboxaldehydes

A notable rearrangement reaction for the synthesis of cyclopentene-1-carboxaldehydes is the ring contraction of 2,3-epoxycyclohexanols. This reaction can be promoted by reagents such as lithium bromide. In this process, both cis- and trans-2,3-epoxycyclohexanols can serve as starting materials, though they may yield different product distributions. For example, the rearrangement of cis-2,3-epoxycyclohexanol with lithium bromide can produce this compound.

A key finding in this area is that substituted epoxycyclohexanols can provide access to substituted cyclopentene-1-carboxaldehydes with high isomeric purity. For instance, both cis- and trans-5,5-dimethyl-2,3-epoxycyclohexanol have been shown to rearrange to yield 4,4-dimethylcyclopentene-1-carboxaldehyde as a single isomer. This transformation underscores the synthetic utility of this ring contraction methodology for creating structurally diverse cyclopentene derivatives.

Table 1: Synthesis of Cyclopentene-1-carboxaldehydes via Rearrangement of 2,3-Epoxycyclohexanols

| Starting Material | Reagent | Product |

| cis-2,3-Epoxycyclohexanol | Lithium Bromide | This compound |

| cis-5,5-Dimethyl-2,3-epoxycyclohexanol | Lithium Bromide | 4,4-Dimethylcyclopentene-1-carboxaldehyde |

| trans-5,5-Dimethyl-2,3-epoxycyclohexanol | Lithium Bromide | 4,4-Dimethylcyclopentene-1-carboxaldehyde |

Stereochemical Outcomes and Isomer Control in Rearrangement Reactions

The Favorskii rearrangement is known to be both regio- and stereoselective. youtube.comnrochemistry.com The stereochemical outcome of the reaction is significantly influenced by the stereochemistry of the starting α-halo ketone and the reaction conditions. numberanalytics.com

The formation of the cyclopropanone (B1606653) intermediate and its subsequent cleavage are key to determining the stereochemistry of the final product. The inversion of configuration is typically observed at the carbon atom that bears the halogen. The stereoselectivity arises from the preferred conformation of the enolate and the steric hindrance during the intramolecular cyclization and subsequent ring opening.

In the case of unsymmetrical cyclopropanone intermediates, the ring opening will proceed to form the more stable carbanion, thus dictating the regioselectivity of the reaction. The choice of base and solvent can also play a crucial role in influencing the stereochemical course of the rearrangement. For instance, different diastereomers may be obtained by altering the reaction conditions. nrochemistry.com

The choice of base is a critical factor in the Favorskii rearrangement, as it often acts as the nucleophile that attacks the cyclopropanone intermediate. wikipedia.org The nature of the final product is directly dependent on the base used:

Hydroxide ions lead to the formation of carboxylic acids. wikipedia.orgyoutube.com

Alkoxide ions result in the formation of esters. wikipedia.orgyoutube.com

Amines yield amides. wikipedia.org

While the Favorskii rearrangement is traditionally base-catalyzed, Lewis acids can also be employed to influence the reaction pathway and stereoselectivity. wikipedia.org Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the rearrangement. harvard.edu In some cases, the use of a specific Lewis acid can lead to an inversion of stereoselectivity compared to the base-catalyzed reaction. researchgate.net The combination of a Lewis acid with the appropriate base can provide enhanced control over the reaction, leading to higher yields and improved selectivity for the desired isomer. harvard.eduresearchgate.net

Table 2: Influence of Base on Favorskii Rearrangement Product

| Base | Nucleophile | Product |

| Sodium Hydroxide (NaOH) | OH⁻ | Carboxylic Acid |

| Sodium Methoxide (B1231860) (NaOMe) | MeO⁻ | Methyl Ester |

| Ammonia (NH₃) | NH₂⁻ | Amide |

Novel Synthetic Routes from Alternative Precursors

The synthesis of this compound derivatives can be achieved from methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters via a Favorskii-type rearrangement. The starting material, an α-chloro-β-keto ester, possesses the necessary structural features for this transformation.

Upon treatment with a suitable base, such as sodium methoxide in methanol, the ester will undergo ring contraction. The base will abstract the acidic proton at the α-position, leading to the formation of an enolate. This enolate will then cyclize, displacing the chloride ion to form a bicyclic cyclopropanone intermediate. The nucleophilic attack of the methoxide on the carbonyl group, followed by ring opening, will yield a methyl cyclopentene-1-carboxylate derivative. Subsequent reduction of the ester group to an aldehyde would furnish the desired this compound.

A direct route to this compound involves the hydroformylation of cyclopentadiene (B3395910). This reaction introduces a formyl group (-CHO) and a hydrogen atom across one of the double bonds of the diene. google.com Catalysts such as dicobalt octacarbonyl (Co₂(CO)₈) or the tetracarbonylferrate anion ([HFe(CO)₄]⁻) are effective for this transformation.

The process is typically carried out under pressure with a mixture of carbon monoxide and hydrogen gas (synthesis gas). google.com The dicobalt octacarbonyl catalyst is a common choice for hydroformylation reactions. google.com The reaction with cyclopentadiene would selectively hydroformylate one of the double bonds, leading directly to the formation of this compound. This method offers a more atom-economical approach compared to multi-step ring contraction strategies.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to synthesize chiral derivatives of this compound is of significant interest for the preparation of enantiomerically pure fine chemicals and pharmaceuticals. Strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rsc.orgresearchgate.net

One approach involves the use of multicatalytic cascade reactions. For instance, a one-pot reaction can be designed where a secondary amine catalyst mediates an asymmetric Michael addition, followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction to form a functionalized chiral cyclopentanone (B42830). nih.gov These chiral cyclopentanone derivatives can then serve as precursors to chiral this compound derivatives.

Another strategy employs chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical course of a reaction, and then subsequently removed to yield the enantiomerically enriched product. For example, a three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, followed by cyclopropanation and a retro-aldol reaction, has been used for the stereoselective synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes, a strategy that can be adapted for cyclopentene systems. rsc.org

Furthermore, asymmetric Michael additions of dicarbonyl compounds to electrophiles in the presence of a chiral catalyst, such as a squaramide, can produce Michael adducts with high enantioselectivity. beilstein-journals.org These adducts, which are chiral cyclopentane (B165970) derivatives, can be further elaborated to yield the target chiral this compound derivatives.

Enantioselective Strategies for (3R)-3-methylcyclopentene-1-carbaldehyde

The enantioselective synthesis of specific isomers such as (3R)-3-methylcyclopentene-1-carbaldehyde is crucial for the production of biologically active molecules. Two notable strategies involve ruthenium-catalyzed allyl rearrangement and palladium-nanoparticle-mediated hydrogenation.

Ruthenium complexes are effective catalysts for the isomerization of allylic and propargylic alcohols into carbonyl compounds. uniovi.esresearchgate.net This transformation, often proceeding through a redox isomerization or a 1,3-rearrangement, provides a direct route to α,β-unsaturated aldehydes from the corresponding alcohols. researchgate.netacs.org The use of ruthenium catalysts can facilitate the conversion of propargylic alcohols to the desired cyclopentene carboxaldehyde derivatives under relatively mild conditions. researchgate.net Specifically, arene ruthenium(II) complexes with phosphine (B1218219) sulfonate ligands have been utilized for the reductive amination of allylic alcohols, where the alcohol itself can act as a hydrogen source through its conversion to an α,β-unsaturated aldehyde. acs.org This internal hydrogen transfer minimizes waste and enhances atom economy. acs.org The mechanism often involves the formation of a ruthenium hydride species, which is key to the catalytic cycle. acs.orgorganic-chemistry.org

The selective hydrogenation of alkynes to alkenes is a critical step in many synthetic pathways and is often accomplished using palladium-based catalysts. nih.govacs.org Palladium nanoparticles, particularly when supported on materials like graphene or activated carbon, exhibit high activity and selectivity for the semi-hydrogenation of acetylenic precursors to the corresponding cis-alkenes, which can then be further elaborated to target molecules like (3R)-3-methylcyclopentene-1-carbaldehyde. nih.govnih.gov The selectivity of these catalysts is influenced by particle size, the nature of the support, and the presence of modifying ligands. nih.govnih.govresearchgate.net For instance, smaller palladium nanoparticles (below 3 nm) are generally preferred for their high dispersion and catalytic efficiency. nih.gov The formation of palladium hydride on the nanoparticle surface is often implicated in the hydrogenation mechanism. nih.govacs.org By carefully controlling reaction conditions and catalyst design, over-hydrogenation to the corresponding alkane can be minimized, ensuring high yields of the desired alkene. acs.org

Asymmetric Conjugate Addition Reactions Involving this compound

Asymmetric conjugate addition is a powerful method for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of enantiomerically enriched compounds. libretexts.org This strategy is particularly useful for introducing substituents to the cyclopentene ring of this compound in a stereocontrolled manner.

The conjugate addition of nucleophiles to nitroalkenes is a well-established method for forming new carbon-carbon bonds. ethz.ch When an α,β-unsaturated aldehyde like this compound is the substrate, the reaction can be designed to produce δ-nitro alcohols with high stereoselectivity. The use of chiral organocatalysts, such as those derived from prolinol ethers, can direct the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer. ethz.ch The mechanism often involves the formation of a transient enamine from the aldehyde and the catalyst, which then reacts with the nitroalkene. ethz.ch The stereochemical outcome is determined by the structure of the catalyst and the reaction conditions.

Achieving high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. researchgate.netnih.gov In the context of reactions involving this compound, the choice of chiral catalyst or auxiliary is paramount. researchgate.net For example, copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated carbonyls, in the presence of chiral phosphoramidite (B1245037) ligands, has been shown to proceed with excellent enantioselectivity. libretexts.org Similarly, chiral rhodium-phosphine complexes are effective for the conjugate addition of organoboronic acids. libretexts.org The development of new and more effective chiral ligands and catalysts is an ongoing area of research, aiming to provide synthetic chemists with the tools to control the absolute stereochemistry of the products with high precision. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. In the synthesis of this compound and its derivatives, this includes the use of less hazardous reagents, more efficient catalytic systems, and reaction conditions that minimize waste.

One approach is the use of electrochemical methods to generate oxidants in situ. For example, the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes can be achieved using hydrogen peroxide that is generated electrochemically from water. nih.gov This method avoids the handling and storage of concentrated hydrogen peroxide, which can be hazardous. The reaction is catalyzed by platinum black, and the yield of the desired aldehyde can be optimized by controlling the concentration and rate of addition of the electro-generated hydrogen peroxide. nih.gov

Another green strategy is the use of tandem or cascade reactions, where multiple transformations occur in a single pot. acs.org This reduces the number of workup and purification steps, saving time, solvents, and energy. For instance, a ruthenium-catalyzed process can combine the isomerization of an allylic alcohol to an aldehyde with a subsequent transfer hydrogenation, all in one pot. rsc.org Such processes are highly atom-economical and align well with the principles of green chemistry. acs.org

Solvent-Free Reaction Conditions and Their Efficacy

The move towards sustainable chemical manufacturing has propelled the development of solvent-free reaction conditions. These methods, also known as neat or solid-state reactions, offer significant environmental and economic advantages, including reduced pollution, lower costs associated with solvent purchasing and disposal, and simplified experimental procedures. nih.gov In many instances, solvent-free reactions can proceed more efficiently and with greater selectivity compared to their solution-phase counterparts. nih.gov

Research into the solvent-free oxidation of alcohols and alkenes, key transformations for producing aldehydes, has demonstrated the viability of this approach. For example, the oxidation of secondary alcohols to ketones has been successfully achieved under solvent-free conditions using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) at moderate temperatures (70-80 ºC). scielo.br This methodology could theoretically be adapted for the synthesis of this compound from its corresponding alcohol, cyclopent-1-enylmethanol.

The efficacy of such solvent-free oxidations is often high, as demonstrated by studies on various secondary alcohols. The data below illustrates typical results for the oxidation of a model secondary alcohol using DBDMH under neat conditions, highlighting the potential for high-yield conversions without the need for a solvent.

Table 1: Efficacy of Solvent-Free Oxidation of a Model Secondary Alcohol

| Substrate | Reagent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanol | DBDMH | 75 | 5 | 98 | scielo.br |

| 1-Phenylethanol | DBDMH | 70 | 12 | 96 | scielo.br |

| Benzhydrol | DBDMH | 80 | 20 | 97 | scielo.br |

This table presents data for model secondary alcohols to illustrate the efficacy of the described solvent-free oxidation method.

Furthermore, sustainable protocols for the solvent-free epoxidation of alkenes have been developed using tungsten-based polyoxometalate catalysts with hydrogen peroxide as a benign oxidant. rsc.org These protocols have proven effective for various biorenewable terpene feedstocks and demonstrate the principle of performing complex catalytic oxidations without organic solvents. rsc.org Such advancements pave the way for the direct, environmentally friendly synthesis of cyclic aldehydes from their corresponding alkenes.

Catalyst Development for Sustainable Production of this compound

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. For the production of this compound, research has focused on catalysts that can enable its synthesis via clean and atom-economical pathways, such as the direct oxidation of allylic alcohols or the formylation of alkenes.

A significant advancement is the use of nitroxyl (B88944) radical catalysts, such as nor-AZADO, for the oxidation of allylic alcohols. In a recent multi-step synthesis of a complex natural product, a key step involved the nor-AZADO-catalyzed oxidation of a substituted cyclopentenol (B8032323) derivative to the corresponding cyclopentene carboxaldehyde. rsc.org This method is highly efficient and represents a concise route to this important functional group. rsc.org

Another critical area of catalyst development is hydroformylation, which converts alkenes into aldehydes. Modern research aims to replace traditional homogeneous catalysts with more robust and recyclable heterogeneous systems. For instance, single-atom cobalt catalysts encapsulated in a porous phosphine polymer have been developed for the tunable hydroformylation of alkenes. rsc.org These catalysts allow for selective synthesis of either alcohols or aldehydes with high yields and are considered eco-friendly due to their 100% atom efficiency. rsc.org The performance of such a catalyst in the hydroformylation of a model alkene is detailed below.

Table 2: Performance of Heterogeneous Cobalt Catalyst in Alkene Hydroformylation

| Substrate | Catalyst | Temperature (°C) | Product | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Octene (B94956) | Co₂(CO)₈@PPh₃ | 140 | Aldehydes | - | 87 | rsc.org |

| 1-Octene | Co₂(CO)₈@PPh₃ | 170 | Alcohols | 94 | - | rsc.org |

This table shows the tunable nature of the heterogeneous cobalt catalyst, selectively producing aldehydes or alcohols from 1-octene by adjusting the reaction temperature.

Furthermore, the importance of this compound as a building block has spurred the development of organocatalytic methods for reactions where it is a substrate. For example, various organocatalytic asymmetric conjugate additions to this compound have been explored to synthesize precursors for pharmaceuticals like Telaprevir. nih.gov These studies have successfully utilized low loadings (as little as 0.5 mol%) of prolinol or Cinchona-derived catalysts, highlighting the potential of organocatalysis to create complex molecules from this aldehyde in a cost-effective and sustainable manner. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 Cyclopentene 1 Carboxaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic and basic. This polarity dictates the reactivity of the aldehyde moiety, primarily involving nucleophilic additions to the carbonyl carbon. rsc.org

Nucleophilic Additions to the Carbonyl Carbon

As an α,β-unsaturated aldehyde, 1-cyclopentene-1-carboxaldehyde can undergo nucleophilic attack at two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). rsc.orgrsc.org This results in two main modes of addition: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition) across the conjugated system. pressbooks.publibretexts.org

1,2-Addition (Direct Addition): This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. rsc.org This is typical for strong, "hard" nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub The reaction proceeds through a tetrahedral alkoxide intermediate, which is then protonated to yield an allylic alcohol.

1,4-Addition (Conjugate Addition or Michael Addition): This pathway is favored by softer, weaker nucleophiles like amines, cyanides, and organocuprates (Gilman reagents). pressbooks.pubfiveable.me The nucleophile adds to the β-carbon of the cyclopentene (B43876) ring, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me Subsequent protonation at the α-carbon yields the saturated aldehyde. libretexts.org

The choice between these two pathways is influenced by the nature of the nucleophile, the reaction conditions, and the structure of the substrate. fiveable.me

Table 1: Regioselectivity of Nucleophilic Addition to this compound

| Nucleophile Type | Predominant Pathway | Product Type |

| Strong, "Hard" (e.g., Grignard, Organolithium) | 1,2-Addition | Allylic Alcohol |

| Weak, "Soft" (e.g., Amines, Organocuprates) | 1,4-Addition | Saturated Aldehyde |

This table provides a generalized summary of expected outcomes based on nucleophile characteristics.

Condensation Reactions Forming Imines or Acetals

The carbonyl carbon of this compound is susceptible to condensation reactions with primary amines and alcohols, leading to the formation of imines and acetals, respectively.

Imine Formation: The reaction with primary amines (R-NH₂) under mildly acidic conditions yields an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon. youtube.comyoutube.com A series of proton transfers follows, leading to a carbinolamine intermediate. youtube.com Subsequent protonation of the hydroxyl group allows for its elimination as a water molecule, forming a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product. libretexts.orgyoutube.com The reaction is reversible and can be driven to completion by removing the water formed. youtube.com

Acetal (B89532) Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol (R-OH) to form an acetal. libretexts.orgyoutube.com The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one molecule of alcohol to the carbonyl group. libretexts.org The acid catalyst then protonates the hemiacetal's hydroxyl group, which is eliminated as water to form a resonance-stabilized oxonium ion. youtube.com A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation yields the stable acetal. youtube.com This reaction is also reversible and can be controlled by the removal of water. libretexts.org If a diol (e.g., ethylene (B1197577) glycol) is used, a cyclic acetal is formed. libretexts.org

Oxidation Reactions to Carboxylic Acids

Table 2: Selected Reagents for the Oxidation of this compound

| Reagent(s) | Product | Notes |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 1-Cyclopentene-1-carboxylic acid | Strong oxidizing agent, gives good yields. libretexts.org |

| Potassium Permanganate (KMnO₄) | 1-Cyclopentene-1-carboxylic acid | Powerful oxidant, conditions must be controlled. youtube.com |

| Tollens' Reagent (Ag(NH₃)₂⁺) | 1-Cyclopentene-1-carboxylic acid | Mild oxidant, used as a classic chemical test for aldehydes. libretexts.org |

Reduction Reactions to Cyclopentanol Derivatives

The aldehyde group of this compound can be reduced to a primary alcohol, yielding (1-cyclopentenyl)methanol. libretexts.org This transformation is typically achieved using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for reducing aldehydes and ketones. libretexts.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also readily reduces the aldehyde to the corresponding primary alcohol. libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol. libretexts.orglibretexts.org

Reactions Involving the Cyclopentene Double Bond

The C=C double bond in the cyclopentene ring also participates in a variety of reactions, most notably cycloadditions.

Cycloaddition Reactions of this compound

The electron-withdrawing nature of the adjacent aldehyde group makes the double bond of this compound an excellent "dienophile" for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. wikipedia.orglibretexts.org In this reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. wikipedia.org

The reaction is concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org The stereochemistry of the dienophile is retained in the product. libretexts.org When this compound reacts with a cyclic diene like cyclopentadiene (B3395910), a bicyclic adduct is formed. masterorganicchemistry.com The reaction typically favors the formation of the endo product due to favorable secondary orbital interactions in the transition state, although the exo product is often more thermodynamically stable. libretexts.orgmasterorganicchemistry.com The Diels-Alder reaction is a powerful tool for constructing complex polycyclic systems with high stereocontrol. wikipedia.org

Ene Reactions with Olefins

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an "ene" component to an "enophile," with the simultaneous formation of a new sigma bond and a shift of the double bond. While specific studies on the ene reaction of this compound are not detailed in the provided results, the general principles of ene reactions can be applied. In such a reaction, this compound could potentially act as the enophile, reacting with an olefin (the ene) that possesses an allylic hydrogen.

The activation barriers for ene reactions can be influenced by factors such as ring strain in the reactants. For instance, reactions involving cyclopropene (B1174273) have been shown to have lower activation barriers compared to similar reactions with less strained alkenes. nih.gov The transition states in ene reactions can exhibit varying degrees of asynchronicity, and their geometries can be influenced by the stability of potential radical intermediates. nih.gov

Oxidative Cleavage Reactions (e.g., Ozonolysis) and Product Formation

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene and replaces it with two carbon-oxygen double bonds. yale.edumasterorganicchemistry.com When this compound undergoes ozonolysis, the double bond within the cyclopentene ring is cleaved. This process typically involves bubbling ozone through a solution of the alkene, followed by a workup step. byjus.com

The initial step is the cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). yale.edumsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide. yale.edumsu.edu The ozonide is then cleaved during the workup step to yield carbonyl compounds. libretexts.org

There are two main types of workup procedures:

Reductive Workup: This is the more common method and typically uses reagents like zinc dust and water or dimethyl sulfide. quora.com A reductive workup of the ozonide derived from this compound would be expected to yield a dicarbonyl compound where the original double bond carbons are converted to aldehydes or ketones. Given the structure of this compound, this would result in a linear chain containing two aldehyde groups and a ketone function within the same molecule. yale.edumasterorganicchemistry.com

Oxidative Workup: This procedure uses an oxidizing agent like hydrogen peroxide. masterorganicchemistry.commasterorganicchemistry.com An oxidative workup will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com Therefore, the ozonolysis of this compound followed by an oxidative workup would yield a dicarboxylic acid and a ketone.

The ozonolysis of cyclic alkenes, in general, leads to the formation of a single, linear molecule containing two carbonyl groups. yale.edu

| Workup Condition | Expected Products from Ozonolysis of this compound |

| Reductive | A linear molecule containing two aldehyde groups and a ketone. |

| Oxidative | A linear molecule containing a ketone and two carboxylic acid groups. |

Epoxidation Reactions with Peroxy Acids

Epoxidation is a reaction that converts an alkene into an epoxide (a three-membered ring containing an oxygen atom) using a peroxy acid. quora.compearson.com Common peroxy acids used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). quora.com The reaction of this compound with a peroxy acid would result in the formation of an epoxide at the double bond of the cyclopentene ring.

The mechanism of epoxidation with a peroxy acid is a concerted process, meaning that all bond-forming and bond-breaking steps occur simultaneously in a single transition state. chegg.comchegg.com This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. The peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid as a byproduct. chegg.com

The product of the epoxidation of this compound would be 1-formyl-5,6-epoxycyclopentane. This epoxide can be a useful intermediate for further synthetic transformations due to the strain of the three-membered ring, which makes it susceptible to ring-opening reactions. pearson.com

Rearrangement and Transformation Pathways

Photochemical Isomerization Studies

Photochemical isomerization involves the use of light to convert a molecule into one of its isomers. In the case of cyclic alkenes like this compound, this process can lead to the formation of strained, and therefore highly reactive, trans-isomers within the ring structure.

While direct and extensive studies detailing the photochemical isomerization of this compound are not widely available in the provided search results, the behavior of similar cyclic enones and enals provides a strong basis for understanding its likely reactivity. For instance, studies on cyclohept-1-ene-1-carbaldehyde show that it undergoes a photoinduced E/Z isomerization when irradiated with light of a specific wavelength (λ = 350 nm). researchgate.netnih.gov This isomerization results in a strained trans-cycloalkene, which is a reactive intermediate.

This highly strained intermediate readily participates in various cycloaddition reactions that are otherwise thermally inaccessible. These include:

Diels-Alder Cycloadditions: Reactions with 1,3-dienes.

[3+2] Cycloadditions: Reactions with 1,3-dipoles.

Ene Reactions: Reactions with olefins. researchgate.netnih.gov

The products of these reactions typically feature a trans-fused ring system, a direct consequence of the geometry of the photochemically generated intermediate. researchgate.netnih.gov It is plausible that this compound would exhibit similar behavior, though the smaller ring size would impose even greater strain on a trans-double bond, making the intermediate exceptionally reactive. The photobehavior of cycloalkenes is noted to be distinct from acyclic alkenes, especially for small to medium-sized rings. researchgate.net

| Reaction Type | Reactant | Expected Product Feature |

| Diels-Alder | 1,3-Diene | Trans-fused bicyclic system |

| [3+2] Cycloaddition | 1,3-Dipole | Trans-fused heterocyclic system |

| Ene Reaction | Olefin | Trans-substituted cyclopentane (B165970) |

Derivatization and Functionalization of this compound

The aldehyde functional group and the double bond in this compound make it a versatile starting material for the synthesis of more complex molecules.

Formation of Schiff Base Complexes and Metal Coordination

This compound can react with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). uokerbala.edu.iq This reaction is a condensation reaction where the aldehyde reacts with an amine to form an imine (the Schiff base) and water. uokerbala.edu.iq

Schiff bases are significant ligands in coordination chemistry because the imine nitrogen can donate its lone pair of electrons to a metal ion, forming a coordination complex. The stability and properties of these Schiff bases depend on the aldehyde and amine used in their synthesis. uokerbala.edu.iq Aromatic aldehydes and aromatic amines tend to form the most stable Schiff bases due to resonance. uokerbala.edu.iq

While the search results provide extensive general information on Schiff bases derived from various aldehydes, specific examples detailing the synthesis and complexation of Schiff bases derived directly from this compound are not explicitly detailed. However, the general principles of Schiff base formation and their coordination with metal ions are well-established and would apply to this compound. ijres.org These complexes have a wide range of applications, including in catalysis and as antimicrobial agents. ijres.org

| Reactant 1 | Reactant 2 (Primary Amine) | Product Type | Key Functional Group |

| This compound | R-NH₂ (e.g., Aniline) | Schiff Base (Imine) | C=N (Azomethine) |

| Schiff Base | Metal Ion (e.g., Cu(II), Ni(II)) | Metal Complex | N→Metal Coordinate Bond |

Synthesis of Novel Cyclopentene and Cyclopenta[b]carbazole Analogues

This compound serves as a building block for more intricate molecular architectures. Research has demonstrated the synthesis of polysubstituted cyclopentene and cyclopenta[b]carbazole derivatives. researchgate.net For instance, an efficient method involves the iodine-promoted electrocyclization of substituted indoles with aldehyde derivatives. researchgate.net

In these synthetic pathways, the aldehyde group of a precursor molecule, structurally related to this compound, undergoes nucleophilic attack by an indole (B1671886). This initiates a cascade of reactions, including electrocyclization, to form the final products. The specific outcome, whether a polysubstituted cyclopentene or a cyclopenta[b]carbazole, can be directed by the choice of substituents on the indole reactant. For example, reactions with indole itself might lead to cyclopentene derivatives through a 4π electrocyclization, whereas methoxy-substituted indoles can lead to cyclopenta[b]carbazole derivatives via a 6π electrocyclization. researchgate.net

These synthetic strategies are valuable as they can produce complex heterocyclic systems with high regio- and diastereoselectivity under mild conditions. researchgate.net Carbazole derivatives, in particular, are of interest for their potential applications in materials science and pharmaceuticals.

Spectroscopic Characterization and Analytical Methodologies for 1 Cyclopentene 1 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed characterization of 1-Cyclopentene-1-carboxaldehyde and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular structure.

The chemical shift (δ) of the aldehydic proton is typically found in the downfield region of the spectrum, a consequence of the deshielding effect of the adjacent carbonyl group. The vinylic proton, attached to the double bond, also resonates at a characteristic downfield position. The protons on the saturated carbons of the cyclopentene (B43876) ring appear further upfield. For instance, in a derivative like 3-acetyl-2-cyclopentenone, the vinylic proton appears as a triplet at approximately 6.62 ppm, while the methylene (B1212753) protons of the ring show multiplets around 2.76 ppm and 2.50 ppm. amazonaws.com

Detailed analysis of coupling constants between adjacent protons can further elucidate the connectivity of the atoms within the ring and confirm the substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for Cyclopentene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Cyclopentene | CDCl₃ | 5.73 (m, 2H, vinylic), 2.30 (m, 4H, allylic), 1.82 (m, 2H, homoallylic) chemicalbook.com |

| 3-Acetyl-2-cyclopentenone | CDCl₃ | 6.62 (t, 1H, vinylic), 2.76 (m, 2H), 2.50 (m, 2H), 2.48 (s, 3H, acetyl) amazonaws.com |

| Methyl cyclopent-3-enecarboxylate | CDCl₃ | 5.73–5.55 (m, 2H, vinylic), 3.68 (s, 3H, methoxy), 3.22–3.03 (m, 1H), 2.66 (t, 4H) rsc.org |

This table presents a selection of ¹H NMR data for related cyclopentene structures to illustrate typical chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of a molecule. In the context of this compound, the ¹³C NMR spectrum is characterized by distinct signals for the carbonyl carbon and the two alkene carbons.

The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 190-200 ppm. The sp²-hybridized carbons of the double bond also have characteristic chemical shifts in the olefinic region of the spectrum, generally between 100 and 150 ppm. For example, in 3-acetyl-2-cyclopentenone, the carbonyl carbons appear at 210.2 ppm and 197.2 ppm, while the alkene carbons are observed at 137.0 ppm and 135.5 ppm. amazonaws.com The remaining sp³-hybridized carbons of the cyclopentene ring resonate at higher field positions.

Table 2: ¹³C NMR Chemical Shifts for Key Functional Groups in Cyclopentene Derivatives

| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Alkene Carbons (δ, ppm) |

| 3-Acetyl-2-cyclopentenone | CDCl₃ | 210.2, 197.2 amazonaws.com | 137.0, 135.5 amazonaws.com |

| Methyl cyclopent-3-enecarboxylate | CDCl₃ | 176.55 rsc.org | 128.89 rsc.org |

| tert-Butyl cyclopent-3-enecarboxylate | CDCl₃ | 175.54 rsc.org | 128.99 rsc.org |

This table highlights the characteristic chemical shift regions for carbonyl and alkene carbons in related cyclopentene compounds.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguously assigning proton signals and determining the stereochemistry of complex molecules, including derivatives of this compound.

COSY experiments reveal scalar coupling networks between protons, helping to establish which protons are adjacent to one another in the molecular structure. This is particularly useful for assigning the signals of the cyclopentene ring protons. NOESY experiments, on the other hand, identify protons that are close to each other in space, providing crucial information for determining the relative stereochemistry of substituents on the ring. While specific 2D NMR studies on this compound itself are not detailed in the provided results, the application of these techniques to similar cyclic systems is a standard and vital practice in structural confirmation. acs.org For instance, in complex reaction mixtures involving enamines and nitroalkenes that can form cyclobutane (B1203170) intermediates, 2D NMR experiments like COSY, NOESY, and HSQC are essential for characterizing the transient species. acs.org

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. ox.ac.uk This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

For the absolute concentration determination of this compound, a known amount of an internal calibration standard is added to the sample. ox.ac.uk The concentration of the analyte can then be calculated by comparing the integral of one of its characteristic signals with the integral of a signal from the standard. Good signal-to-noise ratios and uniform excitation of resonances are crucial for obtaining accurate results. ox.ac.uk For relative concentration determination, such as measuring isomer ratios in a mixture, no internal standard is required; the ratios are determined by comparing the integrals of the signals corresponding to each isomer. ox.ac.uk For example, quantitative ¹³C NMR has been used to determine the composition of copolymers containing cyclopentene derivatives. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification, quantification, and structural elucidation of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries. nih.govnih.gov The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of this compound. Furthermore, the area of the chromatographic peak is proportional to the amount of the compound, allowing for an assessment of its purity. The NIST Mass Spectrometry Data Center provides a Kovats retention index of 857 on a standard non-polar column for this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a pivotal technique for the unambiguous identification of this compound. It provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. The molecular formula of this compound is C₆H₈O. nih.govnist.govnist.gov Its calculated monoisotopic mass is 96.057515 Da. chemspider.com HRMS analysis distinguishes it from other compounds with the same nominal mass but different elemental formulas, offering a higher degree of confidence in its identification.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | nih.govnist.govnist.gov |

| Average Mass | 96.129 Da | chemspider.com |

| Monoisotopic Mass | 96.057515 Da | chemspider.com |

| Exact Mass | 96.057514874 Da | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Characteristic Vibrational Modes of Aldehyde and Alkene Functional Groups

The IR spectrum of this compound is distinguished by the presence of strong absorption bands characteristic of both an α,β-unsaturated aldehyde and a cyclic alkene.

The key vibrational modes include:

C=O Stretch (Aldehyde): A strong absorption band is typically observed in the region of 1685-1666 cm⁻¹ for α,β-unsaturated aldehydes. libretexts.org This is at a lower frequency compared to saturated aldehydes due to the conjugation with the C=C double bond, which delocalizes electron density and weakens the C=O bond. jove.comjove.com

Aldehydic C-H Stretch: Aldehydes exhibit a characteristic pair of weak to medium absorption bands around 2720 cm⁻¹ and 2820 cm⁻¹. oregonstate.edupressbooks.pub The presence of these two bands is a strong indicator of an aldehyde functional group. jove.com

C=C Stretch (Alkene): The carbon-carbon double bond in the cyclopentene ring gives rise to a stretching vibration in the range of 1680-1640 cm⁻¹. pressbooks.pub

=C-H Stretch (Vinylic): The stretching vibration of the hydrogen atom attached to the double bond typically appears above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. pressbooks.pub

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene groups in the cyclopentene ring are observed around 2900 cm⁻¹. docbrown.info

The fingerprint region of the IR spectrum, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for its definitive identification. docbrown.info

Other Spectroscopic and Analytical Techniques

Beyond HRMS and IR spectroscopy, a range of other analytical methods are employed to fully characterize this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For α,β-unsaturated carbonyl compounds like this compound, two main electronic transitions are of interest: the π → π* and the n → π* transitions. jove.com The conjugation of the carbonyl group with the double bond shifts the absorption wavelength to above 200 nm, making it detectable by standard UV-Vis spectrometers. jove.com Each additional conjugated double bond typically increases the absorption wavelength by about 30 nm. jove.com The n → π* transition is generally weaker than the π → π* transition. jove.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample of this compound. The experimentally determined percentages are then compared with the calculated theoretical values based on its molecular formula, C₆H₈O, to verify the compound's purity and elemental composition.

| Element | Theoretical Percentage |

| Carbon (C) | 74.97% |

| Hydrogen (H) | 8.39% |

| Oxygen (O) | 16.64% |

Chromatographic Methods (TLC, GC-MS) for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of reactions that synthesize this compound and for purifying the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to qualitatively monitor the progress of a chemical reaction. chemistryhall.comlibretexts.orgrsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactants and the appearance of the product spot. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in identifying the components of the mixture. libretexts.org For instance, in the synthesis of an aldehyde, the product will have a different Rf value compared to the starting alcohol, allowing for easy tracking of the reaction's completion. chemistryhall.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a "gold standard" for the analysis of volatile compounds like this compound. wikipedia.org The sample is first vaporized and separated based on boiling point and polarity in the GC column. libretexts.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. nih.govnih.gov This technique is invaluable for both identifying and quantifying the compound in a mixture, as well as for confirming its purity. wikipedia.org The NIST Chemistry WebBook provides gas chromatography data for this compound, including its Kovats retention index. nist.govnist.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method is particularly crucial for establishing the absolute configuration of chiral molecules, providing unequivocal proof of the spatial orientation of substituents around a stereocenter. While direct single-crystal X-ray diffraction analysis of this compound has not been extensively reported in publicly available literature, the principles of the technique are well-established and have been applied to its derivatives to elucidate their stereochemistry.

The fundamental principle behind using X-ray crystallography to determine absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals, which are formed by enantiomerically pure chiral compounds, this effect leads to small but measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h -k -l). By analyzing these differences, the absolute structure of the crystal, and thus the absolute configuration of the molecule, can be determined.

For organic molecules composed primarily of light atoms (carbon, hydrogen, oxygen), the anomalous scattering effect is weak. In such cases, derivatization of the molecule to introduce a heavier atom (e.g., a halogen or a metal) can enhance the anomalous scattering signal, facilitating a more reliable determination of the absolute configuration. Another approach involves co-crystallization with a chiral molecule of a known absolute configuration, which serves as an internal reference.

A critical parameter in the determination of absolute configuration is the Flack parameter. researchgate.net This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero confirms the assigned absolute configuration, while a value close to one suggests that the inverted structure is the correct one.

While direct crystallographic data for this compound is scarce, a notable example of its application to a derivative is the structural confirmation of (±)-4-hydroxy-2-oxabicyclo[3.3.0]oct-7-en-3-one. This lactone is a key intermediate in the synthesis of various biologically active cyclopentanoids. Although the initial report focused on the racemic compound, the study confirmed the proposed structure through X-ray crystallography, showcasing the utility of this technique in verifying the connectivity and relative stereochemistry of complex cyclopentene derivatives. google.com The determination of the absolute configuration of the individual enantiomers of this lactone would follow the principles outlined above, likely requiring the analysis of a chiral derivative or the use of advanced crystallographic techniques.

The table below summarizes key crystallographic concepts relevant to the determination of the absolute configuration of chiral cyclopentene derivatives.

| Parameter | Description | Relevance to this compound Derivatives |

| Crystal System | The classification of crystals based on their axial systems. | The crystal system of a derivative will dictate the symmetry and the approach to data collection and analysis. |

| Space Group | The group of symmetry operations of a crystal. For chiral molecules, this will be a non-centrosymmetric space group. | A non-centrosymmetric space group is a prerequisite for determining the absolute configuration from anomalous dispersion. |

| Anomalous Dispersion | The scattering of X-rays by an atom that includes a phase shift. | This effect is the physical basis for distinguishing between enantiomers in a crystallographic experiment. |

| Bijvoet Pairs | Pairs of reflections (hkl and -h -k -l) whose intensities are not equal in non-centrosymmetric crystals due to anomalous dispersion. | The measurement and comparison of the intensities of Bijvoet pairs allow for the determination of the absolute structure. |

| Flack Parameter | A parameter refined during crystallographic analysis to determine the absolute structure of a non-centrosymmetric crystal. | A value close to 0 indicates the correct absolute configuration has been assigned; a value near 1 indicates the inverted configuration is correct. researchgate.net |

Computational Chemistry and Theoretical Studies of 1 Cyclopentene 1 Carboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic structures, and energy levels with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For 1-Cyclopentene-1-carboxaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry. researchgate.net This involves calculating key structural parameters to predict the most stable arrangement of atoms.

| Property | Description | Information Gained |

|---|---|---|

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Provides precise bond lengths (e.g., C=C, C-C, C=O) and bond angles, defining the molecule's shape. |

| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Highlights the covalent nature of bonds and the location of lone pairs. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. The carbonyl oxygen is typically an electron-rich site, while the carbonyl carbon is electron-deficient. |

The flexibility of the cyclopentene (B43876) ring and the rotation around the single bond connecting the ring to the aldehyde group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities.

Computational methods can systematically explore the potential energy surface of the molecule. By rotating dihedral angles and calculating the corresponding energy, a conformational energy landscape can be constructed. nih.govrsc.org This landscape maps the stable conformers (local minima) and the energy barriers (transition states) that separate them. nih.govresearchgate.net For this compound, the primary conformational freedom involves the orientation of the carboxaldehyde group relative to the plane of the double bond, leading to s-cis and s-trans conformers. The energy landscape reveals which conformer is more stable and the energy required for interconversion. scispace.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. libretexts.org

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the C=C double bond, while the LUMO is primarily centered on the C=O carbonyl group. This distribution predicts its reactivity in different types of reactions, such as cycloadditions or nucleophilic additions to the carbonyl group. chemistryschool.net

| Reactivity Index | Formula | Interpretation for Reactivity |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Hard molecules have a large energy gap. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ -(EHOMO + ELUMO) / 2 | Measures the propensity of a species to accept electrons. |

Molecular Dynamics and Simulation Studies

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. researchgate.net MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, offering a "movie" of molecular behavior at the atomic scale. nih.gov

For this compound, MD simulations can be used to study its dynamic behavior in various environments, such as in a solvent like water. mdpi.com These simulations reveal the flexibility of the cyclopentene ring, which can undergo puckering motions. They also show the rotational dynamics of the aldehyde group and how its preferred orientation might be influenced by interactions with surrounding solvent molecules. nih.gov

MD simulations are particularly useful for exploring intermolecular interactions. By simulating the compound in a solvent, one can analyze the formation and lifetime of hydrogen bonds between the carbonyl oxygen and solvent molecules, as well as weaker van der Waals interactions. This provides a detailed picture of how the molecule interacts with its environment, which is crucial for understanding its physical properties and behavior in solution. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state.

For reactions involving this compound, such as Diels-Alder reactions or nucleophilic additions, computational modeling can be used to:

Locate Transition States: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state of the reaction. The geometry of the transition state provides crucial information about how the bonds are formed and broken.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

For instance, computational studies on the combustion of related molecules like cyclopentene have used modeling to determine the primary reaction pathways and decomposition mechanisms. arxiv.orgresearchgate.net Similar methods can be applied to understand the reactivity of this compound in various chemical transformations, providing a detailed, step-by-step picture of the reaction mechanism.

Transition State Calculations for Reaction Pathways

The feasibility and mechanism of a chemical reaction are governed by its thermodynamic and kinetic parameters, which can be determined by studying the reaction's transition state. e3s-conferences.org A transition state is a first-order saddle point on the potential energy surface; it represents the highest energy barrier along the reaction path. ucsb.edu Locating these transient structures is a primary goal of computational chemistry, as it allows for the elucidation of reaction mechanisms and the rationalization of product formation. ucsb.edu

The process involves identifying the reaction mode and maximizing the energy along this coordinate while minimizing it in all other directions. ucsb.edu Quantum chemical methods, especially Density Functional Theory (DFT), are frequently employed for these calculations. e3s-conferences.orgresearchgate.net By modeling the transition states, chemists can compare the energy barriers of competing reaction pathways. For instance, in cyclization reactions, transition state modeling can distinguish between radical and anionic mechanisms, predicting which pathway is more favorable both kinetically and thermodynamically. e3s-conferences.org The relative energies of different transition state structures, such as chair-like versus boat-like conformations, determine the selectivity of the reaction. e3s-conferences.org

Table 1: Example of Transition State Energy Calculations for Competing Reaction Pathways This table illustrates hypothetical data for a reaction involving a cyclopentene derivative, demonstrating how computational energy values are used to predict the favored product.

| Reaction Pathway | Transition State (TS) Conformer | Computational Method | Relative Energy (kcal/mol) | Predicted Outcome |

| Pathway A (endo) | Chair-like (TS-A1) | DFT (B3LYP/6-31G) | 12.5 | Minor Product |

| Boat-like (TS-A2) | DFT (B3LYP/6-31G) | 15.8 | ||

| Pathway B (exo) | Chair-like (TS-B1) | DFT (B3LYP/6-31G) | 10.2 | Major Product |

| Boat-like (TS-B2) | DFT (B3LYP/6-31G) | 13.1 |

Prediction of Stereoselectivity in Asymmetric Reactions

Asymmetric reactions, which are crucial in modern organic synthesis, often present a challenge in predicting the stereochemical outcome. arxiv.org The difference in energy for success or failure in achieving high stereoselectivity can be incredibly small. arxiv.org Computational chemistry offers a path to quantitatively understand and predict the stereoselectivity of a given reaction, moving beyond qualitative assessments of steric and electronic effects. arxiv.orgnih.gov

For cycloaddition reactions, a common transformation for cyclic systems, the stereoselectivity is predicted by calculating the differential activation free energy (ΔΔGǂ) between the transition states leading to the possible stereoisomers (e.g., endo and exo products). chemrxiv.org A lower activation energy for one pathway suggests it will be kinetically favored. However, it is acknowledged that these theoretical models can sometimes fail to perfectly match experimental results in complex reactions, indicating that the models are still evolving. chemrxiv.orgchemrxiv.org

More advanced techniques are continuously being developed. Molecular Electron Density Theory (MEDT) and the analysis of Conceptual DFT indices, such as electrophilicity (ω) and nucleophilicity (N), are used to understand the flow of electrons and predict reactivity and regioselectivity. nih.gov Furthermore, the field is increasingly leveraging machine learning algorithms, such as Random Forest and LASSO models, which are trained on existing reaction data to quantitatively predict stereochemical outcomes with high accuracy. arxiv.orgnih.gov

Table 2: Predicting Stereoselectivity using Calculated Energy Differences This table shows hypothetical data illustrating how the calculated difference in activation free energy (ΔΔGǂ) between two competing transition states predicts the product ratio.

| Reactant System | Computational Model | ΔGǂ (endo) (kcal/mol) | ΔGǂ (exo) (kcal/mol) | ΔΔGǂ (exo-endo) (kcal/mol) | Predicted Selectivity |

| Cyclopentene derivative + Diene | DFT (Gas Phase) | 25.4 | 23.9 | -1.5 | 93:7 exo |

| Cyclopentene derivative + Diene | DFT (Toluene solvent) | 24.8 | 23.0 | -1.8 | 96:4 exo |

| Cyclopentene derivative + Diene | Machine Learning | - | - | - | 95% exo ee |

Structure-Activity Relationship (SAR) and Computational Design

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com Computational approaches are essential tools that use existing data to guide the research and development of new drugs. nih.gov By understanding the relationship between a molecule's structure and its biological activity (SAR), scientists can design new compounds, such as derivatives of this compound, with potentially improved therapeutic properties. mdpi.com

In silico Studies for Predicting Biological Activities

In silico studies use computational methods to predict the properties of molecules before they are synthesized, saving significant time and resources. nih.govresearchgate.net A key part of this process is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.com This analysis helps to identify molecules that are likely to have good pharmacokinetic properties and be safe for therapeutic use. nih.gov

Quantum chemical calculations can provide insight into a molecule's electronic structure and reactivity patterns, which are correlated with its biological activity. researchgate.net These methods, combined with Quantitative Structure-Activity Relationship (QSAR) studies, create models that can predict the bioactivity of new compounds. mdpi.com For example, in silico studies on various natural products and their derivatives have successfully predicted their potential as anti-inflammatory, anticancer, or antiplasmodial agents, which were later confirmed by in vitro assays. nih.govnih.gov

Table 3: Example of a Predicted ADMET Profile for a Hypothetical this compound Derivative This table provides a sample output from an in silico ADMET prediction, a common step in computational drug design.

| ADMET Property | Predicted Value | Interpretation |

| Water Solubility (logS) | -2.5 | Good solubility |

| Caco-2 Permeability | High | Likely good intestinal absorption |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| AMES Toxicity | No | Likely non-mutagenic |

| Oral Bioavailability | High | Potential for oral administration |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as a derivative of this compound, binds to a biological target, typically a protein or enzyme. researchgate.net The simulation places the ligand into the active site of the receptor and calculates a "docking score," which estimates the binding affinity. researchgate.net This method is crucial for understanding the molecular basis of a drug's action. nih.gov

Docking studies reveal the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—between the ligand and the amino acid residues in the target's binding pocket. researchgate.netmdpi.com For instance, in studies of anti-inflammatory drugs targeting the cyclooxygenase (COX) enzymes, docking has identified key interactions with residues like Tyr385, Trp387, and Ser530 that are essential for potent inhibition. nih.gov

To further refine these predictions, molecular dynamics (MD) simulations are often run after docking. MD simulations assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic picture of the binding pose in a physiological environment. nih.govnih.gov

Table 4: Example of Molecular Docking Results for a Ligand-Target Complex This table summarizes typical results from a molecular docking simulation, showing the predicted binding energy and key interactions for a hypothetical inhibitor.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Compound X-101 | COX-2 | -10.5 | Ser530 | Hydrogen Bond |

| Tyr385 | Hydrogen Bond | |||

| Phe518 | Pi-Pi Stacking | |||

| Val523 | Hydrophobic | |||

| Trp387 | Hydrophobic |

Applications and Advanced Research in Organic Synthesis Utilizing 1 Cyclopentene 1 Carboxaldehyde

Building Block in Complex Molecule Synthesis

The unique structural and electronic properties of 1-cyclopentene-1-carboxaldehyde render it an important intermediate for constructing intricate molecular frameworks. The electrophilic nature of the carbonyl carbon and the presence of the carbon-carbon double bond allow it to participate in a wide array of chemical transformations, including nucleophilic additions and cycloadditions. nih.gov

Precursor for Pharmaceutical Agents and Drug Development

This compound serves as a key starting material in the synthesis of various pharmaceutical agents. Its cyclopentene (B43876) core is a structural motif found in several biologically active molecules.

GABA Analogs: The scaffold of this compound is instrumental in preparing analogs of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the brain. For instance, it is a precursor for compounds like (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (designated OV329), which has been developed as a potent inactivator of the enzyme GABA aminotransferase for potential treatment of epilepsy and addiction. researchgate.net Other research has focused on preparing cyclopentene and cyclopentane (B165970) analogs of GABA, such as trans-4-aminocyclopent-2-ene-1-carboxylic acid. cymitquimica.com